molecular formula C12H16O4 B11968027 Methyl 2,6-bis(methoxymethyl)benzoate CAS No. 153035-75-7

Methyl 2,6-bis(methoxymethyl)benzoate

Cat. No.: B11968027
CAS No.: 153035-75-7
M. Wt: 224.25 g/mol
InChI Key: PUWYTIMLUHUJMM-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(methoxymethyl)benzoate: is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a benzoate ester group and two methoxymethyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-bis(methoxymethyl)benzoate typically involves the esterification of 2,6-bis(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-bis(methoxymethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,6-bis(methoxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-bis(methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl groups can also be metabolized to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 2,6-dimethoxybenzoate
  • Methyl 2,6-dimethylbenzoate

Comparison: Methyl 2,6-bis(methoxymethyl)benzoate is unique due to the presence of two methoxymethyl groups, which provide additional sites for chemical modification and increase its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

153035-75-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2,6-bis(methoxymethyl)benzoate

InChI

InChI=1S/C12H16O4/c1-14-7-9-5-4-6-10(8-15-2)11(9)12(13)16-3/h4-6H,7-8H2,1-3H3

InChI Key

PUWYTIMLUHUJMM-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)COC)C(=O)OC

Origin of Product

United States

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